molecular formula C22H30N6O3 B2477362 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-50-9

8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2477362
CAS No.: 851941-50-9
M. Wt: 426.521
InChI Key: FJDPJBKSSGOONV-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by a 1,3-dimethylated purine core substituted at positions 7 and 6. The 7-position features a 3-hydroxypropyl chain, which enhances hydrophilicity, while the 8-position is modified with a 4-benzylpiperazinylmethyl group, a structural motif known to influence receptor binding and pharmacokinetics . Such substitutions are critical for modulating interactions with adrenergic and serotonergic receptors, as seen in related compounds . The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions targeting the purine core, followed by piperazine coupling .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-6-14-29)18(23-20)16-27-12-10-26(11-13-27)15-17-7-4-3-5-8-17/h3-5,7-8,29H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPJBKSSGOONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 851941-50-9) is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O3C_{22}H_{30}N_{6}O_{3}, indicating a complex structure that includes a purine base along with functional groups such as a benzylpiperazine moiety and a hydroxypropyl group. These modifications suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this purine derivative exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Some piperazine derivatives have shown efficacy in animal models for seizures, suggesting that this compound may also possess similar properties due to its structural analogies with known anticonvulsants .
  • Acetylcholinesterase Inhibition : Piperazine derivatives are known to interact with acetylcholinesterase, an important enzyme in neurotransmission. Studies have demonstrated that certain piperazine compounds can inhibit this enzyme, potentially leading to increased levels of acetylcholine in the synaptic cleft .
  • Antitumor Activity : Purine derivatives have been studied for their ability to inhibit tumor growth. The presence of specific substituents in this compound may enhance its antitumor efficacy compared to other purines.

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Binding : The benzylpiperazine group may facilitate binding to various receptors involved in neurotransmission and signaling pathways.
  • Enzyme Inhibition : By inhibiting enzymes like acetylcholinesterase, this compound may modulate cholinergic signaling.
  • Cellular Uptake : The hydroxypropyl group may enhance solubility and cellular uptake, increasing bioavailability.

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant properties of piperazine derivatives, compounds structurally related to the target molecule were tested in maximal electroshock seizure (MES) models. Results indicated that certain derivatives exhibited significant anticonvulsant effects with ED50 values comparable to established medications like phenobarbital .

Case Study 2: Acetylcholinesterase Inhibition

A series of piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase. Virtual docking studies revealed that some compounds bind effectively at both the catalytic and peripheral anionic sites of the enzyme. This suggests that modifications similar to those found in This compound could enhance inhibitory activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related purine derivatives:

Compound NameStructureKey Features
Theophylline1,3-DimethylxanthineCommonly used as a bronchodilator; lacks the benzylpiperazine group.
Caffeine1,7-DimethylxanthineWidely known stimulant; structurally simpler with no hydroxypropyl group.
Pentoxifylline3,7-Dimethylxanthine derivativeUsed for improving blood flow; different functional groups compared to the target compound.

This comparison illustrates that while these compounds share a purine backbone and some methyl substitutions, the unique combination of functional groups in This compound may confer distinct pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities. These include:

  • Antiinflammatory Effects : Several studies have explored the anti-inflammatory properties of purine derivatives. This compound may inhibit pathways associated with inflammation, similar to other purine derivatives that have shown promise in reducing inflammatory responses .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound could help mitigate oxidative stress in cells .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse and include:

  • Neurological Disorders : Given its structural similarity to known neuroprotective agents, this compound may have applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
  • Cardiovascular Health : The modulation of nitric oxide pathways and other cardiovascular mechanisms could be an area of exploration for this compound .
  • Cancer Research : Some studies indicate that purine derivatives can influence cancer cell proliferation and apoptosis. This compound's unique structure may enhance its efficacy in targeting cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several purine-2,6-dione derivatives, differing primarily in substituents at positions 7 and 7. Key analogues include:

Compound 7-Substituent 8-Substituent Key Biological Activity Receptor Affinity (Ki, μM) Reference
Target Compound 3-Hydroxypropyl 4-Benzylpiperazinylmethyl Antiarrhythmic, hypotensive α1: 0.225–1.400; α2: 0.152–4.299
7-{2-Hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl}-1,3-dimethyl (Compound 2) 2-Hydroxy-3-piperazinylpropyl None (parent structure) Prophylactic antiarrhythmic (LD50/ED50 = 54.9) α1: 0.225; α2: 0.152
8-(2-Morpholin-4-yl-ethylamino) derivative (Compound 15) 3-Hydroxypropyl 2-Morpholin-4-yl-ethylamino Antiarrhythmic (LD50/ED50 = 55.0) α1: 0.400; α2: 0.299
8-[(4-Ethylpiperazin-1-yl)methyl]-7-(3-phenylpropyl) (ECHEMI) 3-Phenylpropyl 4-Ethylpiperazinylmethyl Not reported (structural analogue)
8-[4-(2-Hydroxyethyl)piperazinyl]-7-(2-methylphenoxypropyl) (ChemSpider) 2-Methylphenoxypropyl 4-(2-Hydroxyethyl)piperazinyl Not reported (enhanced solubility)

Key Findings:

Antiarrhythmic Activity : The target compound’s 4-benzylpiperazine group confers prophylactic antiarrhythmic activity comparable to Compound 15 (morpholine derivative), with LD50/ED50 ratios >50 .

Adrenergic Receptor Binding: Substitution at the 8-position significantly impacts α1/α2-adrenoreceptor affinity. The benzylpiperazine moiety in the target compound shows moderate Ki values (α1: 0.225–1.400 μM; α2: 0.152–4.299 μM), outperforming morpholine derivatives but underperforming relative to unsubstituted piperazine analogues .

Hypotensive Effects: 8-Benzylamino or pyridinylmethylamino substitutions (e.g., Compounds 11–12) enhance hypotensive activity, suggesting that bulky aromatic groups at the 8-position may improve cardiovascular effects .

Solubility and Pharmacokinetics: The 3-hydroxypropyl chain in the target compound improves aqueous solubility compared to 3-phenylpropyl (ECHEMI) or 2-methylphenoxypropyl (ChemSpider) analogues, which rely on ether or aryl groups for lipophilicity .

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